molecular formula C15H17N3O3 B2839314 N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-35-1

N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2839314
CAS RN: 886896-35-1
M. Wt: 287.319
InChI Key: JESFUTDOPGOILG-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a compound that has been studied for its potential analgesic properties . It is part of a series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids .


Synthesis Analysis

The synthesis of this compound involves the creation of a series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids . The process involves the amidation of pyrido[1,2-a]pyrimidine esters, which can form quite stable adducts with primary amines . To overcome the challenges associated with this process, an excess of amine is needed .


Molecular Structure Analysis

The molecular structure of this compound has been assessed as part of efforts to establish a structure-analgesic activity relationship . The spatial structure of this group of substances was evaluated, with the transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives generally resulting in some decrease in analgesic activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the amidation of pyrido[1,2-a]pyrimidine esters . This process can be challenging due to the formation of stable adducts with primary amines .

Scientific Research Applications

Gastroprotective Activity

One of the notable applications of derivatives of N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is in exploring their gastroprotective effects. Research has shown that unsaturated derivatives of this compound possess significant protective effects against mucosal lesions induced by acidified ethanol in rats, indicating potential as prophylactic agents against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).

Optimization of Biological Properties

The modification of the pyridine moiety in the N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecule by methylation at position 8 has been studied to enhance analgesic properties. This modification led to increased biological activity, particularly for para-substituted derivatives, highlighting the potential for developing new analgesics (Ukrainets et al., 2015).

Reduction of Metabolism Mediated by Aldehyde Oxidase

A study on the imidazo[1,2-a]pyrimidine moiety, closely related to the core structure of N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, aimed to reduce metabolism mediated by aldehyde oxidase (AO). This research suggests strategies for minimizing AO oxidation, potentially applicable to optimizing the metabolic stability of related compounds (Linton et al., 2011).

Synthesis of New Derivatives

The synthesis of new derivatives related to N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, such as pyrido[2,3-d]pyrimidin-5-one and pyrimidino[4,5-d][1,3]oxazine, has been explored. These methods offer pathways to novel compounds with potential for varied biological activities (Komkov et al., 2021).

Anticancer and Antimicrobial Activity

Some derivatives have been evaluated for their anticancer and antimicrobial activities. For instance, the facile synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, bearing substituted 2-amino pyrimidine moiety, showed significant anti-proliferative and antimicrobial effects, suggesting the potential of N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives in therapeutic applications (Gokhale et al., 2017).

Future Directions

The future directions for the study of this compound could involve further exploration of its analgesic properties and potential applications in pain management . Additionally, further studies could aim to optimize the synthesis process and overcome the challenges associated with the amidation of pyrido[1,2-a]pyrimidine esters .

properties

IUPAC Name

N-cyclopentyl-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9-6-7-18-11(8-9)17-14(20)12(15(18)21)13(19)16-10-4-2-3-5-10/h6-8,10,20H,2-5H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESFUTDOPGOILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NC3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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